2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide
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Overview
Description
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylamino group and a methoxydibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with a suitable halogenated precursor under basic conditions to form the benzylamino intermediate.
Coupling with Methoxydibenzofuran: The benzylamino intermediate is then coupled with 2-methoxydibenzofuran under acidic or basic conditions, depending on the specific reaction requirements.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or methoxydibenzofuran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino or methoxydibenzofuran derivatives.
Scientific Research Applications
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the methoxydibenzofuran moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide can be compared with other similar compounds, such as:
2-(benzylamino)-N-(2-hydroxybenzofuran-3-yl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(benzylamino)-N-(2-methoxyphenyl)propanamide: Lacks the dibenzofuran moiety, resulting in different chemical and biological properties.
Properties
IUPAC Name |
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15(24-14-16-8-4-3-5-9-16)23(26)25-19-13-21-18(12-22(19)27-2)17-10-6-7-11-20(17)28-21/h3-13,15,24H,14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCACXSWZYRARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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